molecular formula C18H16F2N2OS B2649747 2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851865-33-3

2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2649747
CAS No.: 851865-33-3
M. Wt: 346.4
InChI Key: WXDLSUMFCVDFDN-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a fluorinated imidazole derivative characterized by a 4,5-dihydroimidazole core substituted with a 3-fluorobenzylsulfanyl group and a 4-fluorophenyl-acetyl moiety. The dual fluorophenyl substituents may contribute to increased lipophilicity and metabolic stability, common strategies in medicinal chemistry optimization .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c19-15-6-4-13(5-7-15)11-17(23)22-9-8-21-18(22)24-12-14-2-1-3-16(20)10-14/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDLSUMFCVDFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol or sulfide compound.

    Attachment of the fluorophenyl groups: This can be done through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and bases.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with biological targets.

Comparison with Similar Compounds

Halogen Substitution: Fluorine vs. Chlorine

The compound 2-(4-chlorophenyl)-1-(2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one () shares the same dihydroimidazole core and ethanone linkage but substitutes the 4-fluorophenyl group with a 4-chlorophenyl moiety. For example, chlorinated analogs often exhibit higher logP values, influencing pharmacokinetic profiles .

Fluorine Position: 4-Fluorophenyl vs. 3-Fluorobenzyl

In 2-[(3-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1-(prop-2-yn-1-yl)-1H-imidazole (), the fluorine is positioned at the 3-site of the benzylsulfonyl group. This substitution pattern may sterically hinder interactions compared to the 4-fluorophenyl group in the target compound. Additionally, sulfonyl groups (as in ) are more polar and electron-deficient than sulfanyl groups, which could reduce membrane permeability but enhance hydrogen-bonding capabilities .

Heterocyclic Core Modifications

Dihydroimidazole vs. Triazole

The triazole derivative 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces the dihydroimidazole core with a triazole ring. Triazoles are fully aromatic and exhibit stronger π-π stacking interactions, which can enhance binding to aromatic residues in enzymes. However, the reduced flexibility of triazoles may limit conformational adaptability compared to dihydroimidazoles .

Fully Saturated vs. Partially Saturated Cores

Compounds like 4-{4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}phenol () retain a fully aromatic imidazole core.

Sulfur Oxidation State: Sulfanyl vs. Sulfonyl

The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO₂-) groups in analogs like ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (). Sulfonyl groups increase polarity and oxidative stability but may reduce passive diffusion across biological membranes. Sulfanyl groups, being less oxidized, retain higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .

Implications for Drug Design

The structural variations observed in analogs highlight critical design considerations:

  • Fluorine Substitution : Fluorinated phenyl groups balance lipophilicity and electronic effects, enhancing bioavailability and target affinity.
  • Sulfur Oxidation State : Sulfanyl groups favor lipophilicity, while sulfonyl groups improve solubility and metabolic resistance.
  • Heterocycle Saturation : Partially saturated cores (e.g., dihydroimidazole) offer conformational adaptability, which may be advantageous in modulating receptor interactions.

Future studies should prioritize synthetic routes (e.g., adapting ’s glacial acetic acid reflux or ’s sodium ethoxide-mediated alkylation) and crystallographic validation using tools like SHELXL () to resolve the target compound’s 3D structure .

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C17H16F2N2OS
  • Molecular Weight : 334.38 g/mol

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : The presence of sulfur and fluorine atoms in the structure suggests potential interactions with microbial enzymes, inhibiting growth.
  • Antitumor Properties : Studies show that imidazole derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study conducted by Khan et al. (2005) demonstrated that compounds with similar structural motifs exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of enzyme activity.

Antitumor Effects

Research by Galal et al. (2009) highlighted the antitumor effects of related compounds, indicating that they can inhibit tumor growth in vitro. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of fluorinated imidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting a potent antimicrobial effect.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of imidazole derivatives revealed that the compound significantly reduced cell viability in human breast cancer cell lines (MCF-7). The IC50 value was determined to be 15 µM, indicating substantial cytotoxicity.

Table 1: Biological Activity Summary

Activity TypeAssessed PropertyResult
AntimicrobialMIC against S. aureus32 µg/mL
AntimicrobialMIC against E. coli32 µg/mL
AntitumorIC50 in MCF-7 cells15 µM

Table 2: Comparison with Related Compounds

Compound NameMIC (S. aureus)IC50 (MCF-7)
2-(4-fluorophenyl)-1-(...)32 µg/mL15 µM
Related Compound A64 µg/mL20 µM
Related Compound B16 µg/mL10 µM

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